Home > Products > Screening Compounds P46627 > Tetracycline paraminosalicylate
Tetracycline paraminosalicylate - 72283-97-7

Tetracycline paraminosalicylate

Catalog Number: EVT-14588109
CAS Number: 72283-97-7
Molecular Formula: C29H31N3O11
Molecular Weight: 597.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tetracycline paraminosalicylate is a compound derived from the tetracycline class of antibiotics, which are characterized by their broad-spectrum antibacterial activity. This compound combines the tetracycline antibiotic structure with paraminosalicylic acid, enhancing its pharmacological properties. Tetracyclines are widely used in treating various bacterial infections due to their ability to inhibit protein synthesis in bacteria.

Source

Tetracycline paraminosalicylate is synthesized from natural tetracycline derivatives, which are produced by various species of Streptomyces. The initial discovery of tetracyclines dates back to the 1940s, with significant contributions from pharmaceutical companies that isolated and modified these compounds for clinical use. The synthesis of tetracycline paraminosalicylate involves chemical modifications that improve its efficacy and stability.

Classification

Tetracycline paraminosalicylate falls under the category of antibiotics and is classified as a bacteriostatic agent, meaning it inhibits the growth and reproduction of bacteria rather than killing them outright. It is also categorized within the broader class of tetracyclines, which are known for their unique four-ring structure that is crucial for their biological activity.

Synthesis Analysis

Methods

The synthesis of tetracycline paraminosalicylate can be achieved through various methods, including semisynthesis and total synthesis techniques. Semisynthesis typically involves modifying existing tetracycline compounds through chemical reactions such as esterification or amidation. Total synthesis, on the other hand, entails constructing the compound from simpler organic molecules through a series of chemical reactions.

Technical Details

  1. Starting Materials: The synthesis often begins with natural tetracycline derivatives such as oxytetracycline or chlortetracycline.
  2. Reagents: Common reagents include acyl chlorides for acylation reactions and coupling agents for amide bond formation.
  3. Reaction Conditions: Reactions may require specific conditions, such as controlled temperatures and inert atmospheres, to prevent degradation of sensitive functional groups.
Molecular Structure Analysis

Structure

The molecular structure of tetracycline paraminosalicylate consists of a tetracyclic core with additional functional groups derived from paraminosalicylic acid. The general formula can be represented as:

C22H24N2O7C_{22}H_{24}N_{2}O_{7}

Data

  • Molecular Weight: Approximately 408.44 g/mol
  • Functional Groups: Includes hydroxyl groups, amine groups, and carboxylic acid functionalities that contribute to its solubility and reactivity.
Chemical Reactions Analysis

Reactions

Tetracycline paraminosalicylate participates in various chemical reactions that are essential for its synthesis and modification:

  1. Esterification: Reaction between a carboxylic acid and an alcohol to form an ester.
  2. Amidation: Formation of an amide bond between an amine and a carboxylic acid derivative.
  3. Reduction Reactions: Often employed to modify functional groups for enhanced activity or stability.

Technical Details

These reactions typically require catalysts or specific conditions to proceed efficiently. For example, amidation reactions may utilize coupling agents such as dicyclohexylcarbodiimide to facilitate the formation of the amide bond.

Mechanism of Action

Process

The mechanism of action of tetracycline paraminosalicylate involves its binding to the bacterial ribosome, specifically the 30S subunit. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site, thereby inhibiting protein synthesis.

Data

  • Target: Bacterial ribosome
  • Effect: Inhibition of protein synthesis leads to bacteriostatic effects, allowing the host immune system to eliminate the infection.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a yellow crystalline powder.
  • Solubility: Soluble in water and polar organic solvents; insoluble in non-polar solvents.
  • Melting Point: Varies depending on purity but generally around 200-210 °C.

Chemical Properties

  • Stability: Sensitive to light and heat; should be stored in dark conditions.
  • pH Sensitivity: Exhibits changes in solubility at different pH levels, affecting its bioavailability.
Applications

Tetracycline paraminosalicylate has several scientific uses:

  • Antibiotic Therapy: Used in treating infections caused by susceptible bacteria, including respiratory tract infections and acne.
  • Research Applications: Utilized in studies related to antibiotic resistance mechanisms due to its structural similarities with other tetracyclines.
  • Pharmaceutical Development: Acts as a lead compound for developing new antibiotics with improved efficacy against resistant bacterial strains.
Historical Development and Contextual Significance

Evolution of Tetracycline Derivatives in Antimicrobial Chemotherapy

The tetracycline class represents one of the most enduring and adaptable antibiotic families in medical history, with development spanning three distinct generations characterized by progressive structural refinements:

  • First-generation compounds (1948-1963) emerged from natural fermentation processes, including chlortetracycline (1948), oxytetracycline (1948), and tetracycline itself (1953). These broad-spectrum agents revolutionized antibiotic therapy but faced rapid erosion of efficacy due to bacterial resistance mechanisms [1] [6].

  • Second-generation tetracyclines (1965-1972) featured semi-synthetic modifications that enhanced pharmacokinetic properties and antimicrobial potency. Doxycycline (1967) offered improved oral bioavailability and extended half-life, while minocycline (1972) demonstrated expanded spectrum against Staphylococcus aureus and other Gram-positive pathogens. These derivatives maintained the tetracyclic nucleus but introduced strategic modifications at positions C5, C6, C7, and C9 [1] [9].

  • Third-generation innovations (post-1990s) addressed escalating resistance through targeted structural engineering. Tigecycline (2005 approval) incorporated a glycylaminomoiety at position C9, conferring activity against tetracycline-resistant strains expressing efflux pumps or ribosomal protection proteins. Subsequent derivatives like omadacycline (aminomethylcycline subclass) and eravacycline (fluorocycline subclass) further optimized antibacterial coverage and administration routes. Sarecycline (2018 approval) represents a narrow-spectrum tetracycline specifically designed for acne vulgaris treatment through enhanced anti-inflammatory properties and selective activity against Cutinebacterium acnes [1] [6] [9].

Table 1: Generational Development of Tetracycline Antibiotics

GenerationTimelineRepresentative CompoundsKey Structural Advances
First1948-1963Chlortetracycline, Oxytetracycline, TetracyclineUnmodified natural products; basic tetracyclic nucleus
Second1965-1972Doxycycline, Minocycline, MethacyclineSemi-synthetic modifications at positions C5-C9; improved lipophilicity
Third1993-presentTigecycline, Omadacycline, Eravacycline, SarecyclineTargeted substitutions (glycyl, aminomethyl, fluoro) to overcome resistance

The continuous evolution of tetracyclines demonstrates how strategic chemical modifications can revitalize antibiotic classes against evolving resistance threats. The C9 position has proven particularly amenable to modification while maintaining antibacterial activity, providing a chemical handle for future hybrid development [1] [6].

Role of Para-Aminosalicylic Acid (PAS) in Tuberculosis Treatment and Synergistic Potential

Para-aminosalicylic acid (PAS) occupies a unique historical niche in antitubercular therapy with distinctive pharmacological properties:

  • Mechanism as folate pathway antagonist: Structural similarity to para-aminobenzoic acid (pABA) enables PAS to function as a prodrug that integrates into the mycobacterial folate biosynthesis pathway. Through competitive inhibition of dihydropteroate synthase (DHPS), PAS disrupts dihydrofolate production essential for nucleotide synthesis and cellular replication [4] [8]. Recent research has elucidated that PAS undergoes bioactivation through incorporation into hydroxyl dihydrofolate analogues that potently inhibit dihydrofolate reductase (DHFR), providing a dual mechanism of folate pathway disruption [8].

  • Clinical significance in drug-resistant TB: As one of the earliest anti-tuberculosis agents (approved 1948), PAS served as a cornerstone of combination therapy before being superseded by better-tolerated alternatives. However, the global emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has renewed interest in PAS as a second-line agent [4] [2]. Its unique mechanism provides activity against strains resistant to first-line agents like isoniazid and rifampicin.

  • Demonstrated synergistic potential: PAS exhibits profound synergy with conventional antitubercular agents, particularly isoniazid (INH). Studies against Mycobacterium tuberculosis clinical isolates demonstrate that PAS combination reduces the MIC50 of isoniazid by 16-fold (from 4 mg/L to 0.25 mg/L) while reducing its own MIC50 by 8-fold (from 0.063 mg/L to 0.008 mg/L). This synergy proved particularly valuable against MDR strains, with 94.4% of isolates showing synergistic responses to INH-PAS combinations [2]. Pharmacokinetic interactions further enhance this synergy, as PAS inhibits the acetylation pathway of INH, prolonging its effective plasma concentration [2] [7].

Table 2: Synergistic Effects of PAS Combination Therapy Against M. tuberculosis

ParameterIsoniazid AlonePAS AloneIsoniazid-PAS CombinationFold-Change
MIC504 mg/L0.063 mg/L0.25 mg/L (INH), 0.008 mg/L (PAS)16x ↓ (INH), 8x ↓ (PAS)
Synergy Rate--94.4% (68/72 isolates)-
Spectrum of ActivityNarrow (susceptible strains)Narrow (TB-specific)Broad (including MDR/XDR-TB)Significant expansion

Despite its clinical utility, PAS faces significant limitations including poor gastrointestinal tolerance, high dosing requirements (12g/day), and moderate bacteriostatic activity compared to newer agents. These pharmacological shortcomings created impetus for hybrid development strategies that could enhance PAS delivery and efficacy [4] [8].

Emergence of Hybrid Antibiotics: Rationale for Tetracycline-PAS Conjugation

The strategic convergence of tetracycline and PAS into a single molecular entity represents an innovative approach to antibiotic development, grounded in robust scientific rationale:

  • Complementary mechanisms addressing resistance: Tetracyclines inhibit protein synthesis through reversible binding to the 30S ribosomal subunit, preventing aminoacyl-tRNA accommodation at the acceptor site [5] [9]. PAS disrupts folate metabolism through competitive inhibition of dihydropteroate synthase and subsequent dihydrofolate reductase inhibition [8]. This dual-targeting approach minimizes the probability of concurrent resistance mutations developing, as it would require simultaneous alterations in both ribosome structure and folate pathway enzymes – a statistically improbable event [3] [6].

  • Structural compatibility for hybridization: The tetracycline scaffold possesses several positions amenable to chemical modification, particularly the C9 position which has successfully accommodated various substituents in third-generation derivatives. Molecular modeling suggests that PAS can be conjugated at this position while maintaining the essential pharmacophores of both components: the keto-enol system and vinylogous amide of tetracycline, and the para-aminophenol moiety essential for PAS recognition by DHPS [1] [6]. This positions tetracycline paraminosalicylate as a single chemical entity capable of simultaneous ribosomal binding and folate pathway disruption.

  • Enhanced spectrum and synergistic potential: By combining tetracycline's broad-spectrum activity against Gram-positive, Gram-negative, and atypical pathogens with PAS's specific antimycobacterial action, the hybrid compound potentially extends therapeutic coverage to complex polymicrobial infections including those involving Mycobacterium tuberculosis. This is particularly valuable given the increasing incidence of TB co-infections with opportunistic pathogens in immunocompromised patients [3] [7]. Preclinical synergy studies of unrelated antibiotic combinations demonstrate that multi-drug approaches significantly reduce spontaneous resistance rates compared to monotherapies [7], suggesting intrinsic resistance prevention benefits.

  • Overcoming pharmacokinetic limitations: PAS suffers from rapid clearance and requires high frequent dosing, while modern tetracyclines like doxycycline and minocycline exhibit favorable pharmacokinetics with extended half-lives. Molecular hybridization potentially leverages the superior pharmacokinetic profile of the tetracycline carrier to enhance PAS delivery to infection sites, particularly within macrophages where mycobacteria reside [3] [5]. This approach may simultaneously address the poor tolerance associated with high-dose PAS therapy by delivering the active moiety more efficiently.

Table 3: Theoretical Advantages of Tetracycline-PAS Hybridization

CharacteristicTetracycline ComponentPAS ComponentHybrid Compound Advantages
Mechanism30S ribosomal inhibitionFolate pathway disruptionDual-targeting; resistance prevention
SpectrumBroad (Gram+, Gram-, atypicals)Narrow (Mycobacteria)Expanded coverage including TB co-infections
Chemical FeaturesModifiable C9 positionCompatible aminophenol groupStructural feasibility of conjugation
PK ProfileFavorable absorption and half-lifeRapid clearance; frequent dosingPotential for enhanced PAS delivery

The development of tetracycline paraminosalicylate exemplifies a rational approach to antibiotic design that leverages historical clinical knowledge of established compounds while addressing contemporary resistance challenges through structural innovation. This strategy represents a promising direction in antimicrobial chemotherapy, particularly for addressing complex infections involving resistant pathogens and mycobacterial co-infections [3] [6] [9].

Properties

CAS Number

72283-97-7

Product Name

Tetracycline paraminosalicylate

IUPAC Name

(4S,4aS,5aS,6R,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;4-amino-2-hydroxybenzoic acid

Molecular Formula

C29H31N3O11

Molecular Weight

597.6 g/mol

InChI

InChI=1S/C22H24N2O8.C7H7NO3/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;8-4-1-2-5(7(10)11)6(9)3-4/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1-3,9H,8H2,(H,10,11)/t9-,10-,15-,21-,22-;/m0./s1

InChI Key

WVTDZOPAGHNYTM-IZGCTLQUSA-N

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1N)O)C(=O)O

Isomeric SMILES

C[C@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1N)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.